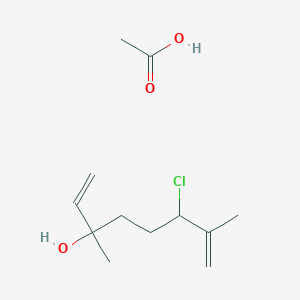
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is a chemical compound with the molecular formula C12H21ClO3 It is known for its unique structure, which includes a chloro-substituted octadiene backbone with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol typically involves the chlorination of a precursor compound, such as 3,7-dimethylocta-1,6-dien-3-ol, followed by esterification with acetic acid. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus trichloride, and the esterification process may involve catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps of chlorination and esterification but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
化学反応の分析
Types of Reactions
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less substituted product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol involves its interaction with various molecular targets. The chloro group can participate in electrophilic reactions, while the acetic acid moiety can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
Linalyl acetate: Similar in structure but lacks the chloro group.
Geranyl acetate: Another related compound with a similar backbone but different functional groups.
Citronellyl acetate: Shares the octadiene structure but has different substituents.
Uniqueness
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
特性
CAS番号 |
79421-89-9 |
|---|---|
分子式 |
C12H21ClO3 |
分子量 |
248.74 g/mol |
IUPAC名 |
acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H17ClO.C2H4O2/c1-5-10(4,12)7-6-9(11)8(2)3;1-2(3)4/h5,9,12H,1-2,6-7H2,3-4H3;1H3,(H,3,4) |
InChIキー |
HFIWTJCVGDAENF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(CCC(C)(C=C)O)Cl.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


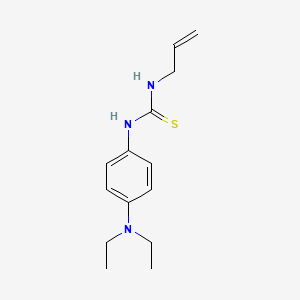
![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
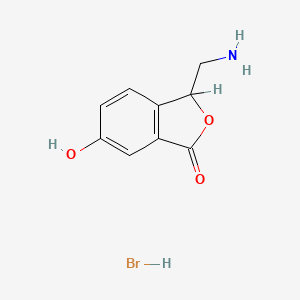
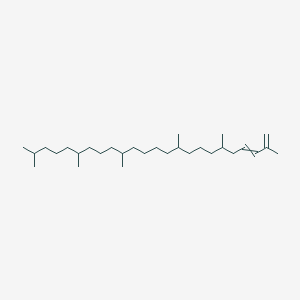
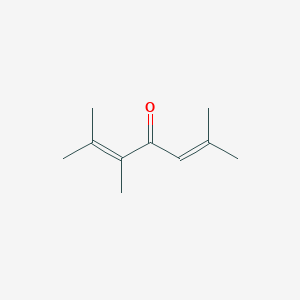
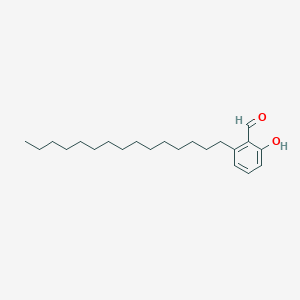
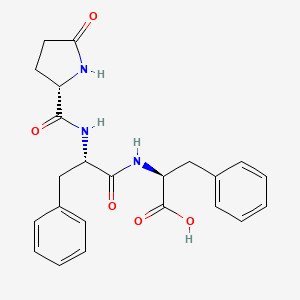
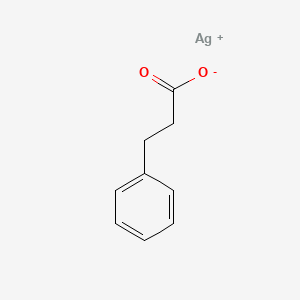
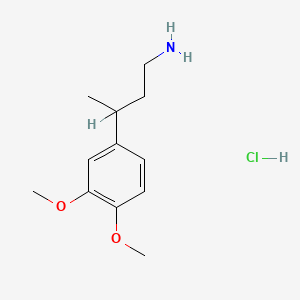
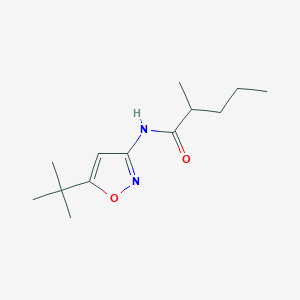
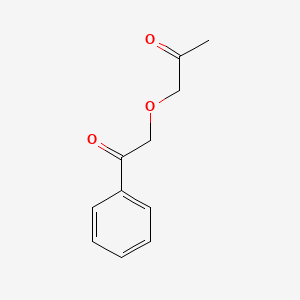
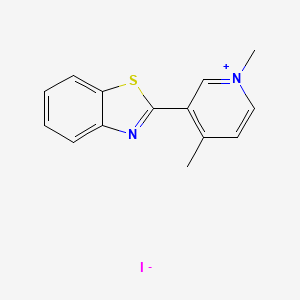
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
